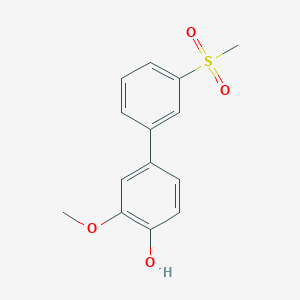
5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95%
Overview
Description
5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% (5-FMC-2-MOP) is a compound that belongs to a class of compounds known as fluoroarylcarbonylphenols. 5-FMC-2-MOP is a synthetic compound with a variety of applications in the field of scientific research. It has been used in a range of biochemical and physiological experiments, and is gaining increasing attention due to its unique structure and properties.
Scientific Research Applications
5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has a wide range of scientific research applications. It has been used in a variety of biochemical and physiological experiments, such as enzyme inhibition studies, receptor binding assays, and protein-protein interaction studies. It has also been used in molecular biology studies to study the structure and function of proteins, as well as in cell culture experiments to study cellular processes. In addition, 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used in drug discovery and development studies, as well as in toxicology studies.
Mechanism of Action
The exact mechanism of action of 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and receptors, as well as a modulator of protein-protein interactions. In addition, 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% is believed to interact with certain cellular processes, such as cell differentiation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been observed that the compound can inhibit certain enzymes and receptors, as well as modulate protein-protein interactions. In addition, 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been observed to interact with certain cellular processes, such as cell differentiation and apoptosis.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its relatively simple synthesis method and its wide range of applications in scientific research. In addition, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% in laboratory experiments, such as the potential for toxicity and the lack of information regarding its exact mechanism of action.
Future Directions
There are a number of potential future directions for 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% research. These include further investigation into the exact mechanism of action of the compound, as well as further research into its biochemical and physiological effects. In addition, further research into the potential applications of 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% in drug discovery and development, as well as in toxicology studies, could be beneficial. Furthermore, further research into the potential advantages and limitations of using 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% in laboratory experiments could be beneficial.
Synthesis Methods
The synthesis of 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% is relatively simple and involves the reaction of 2-fluoro-5-methoxycarbonyl-phenol with 2-methoxy-phenol in an aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide and is carried out at a temperature of 40-45°C. The reaction is complete in approximately one hour and yields 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% as the major product.
properties
IUPAC Name |
methyl 4-fluoro-3-(3-hydroxy-4-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-14-6-4-9(8-13(14)17)11-7-10(15(18)20-2)3-5-12(11)16/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDANKIKGOHWMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685722 | |
| Record name | Methyl 6-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1262000-16-7 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-fluoro-3′-hydroxy-4′-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262000-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380210.png)

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380216.png)


![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380239.png)







